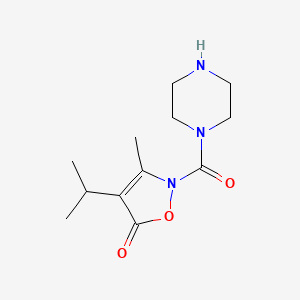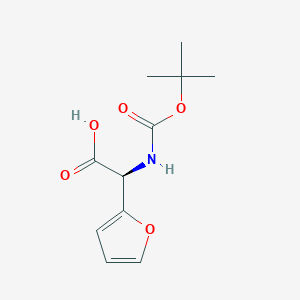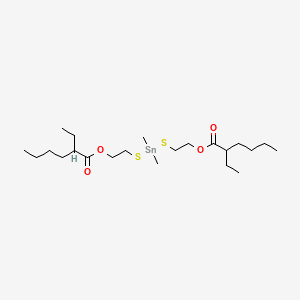![molecular formula C22H28N6O10S B13793495 2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester CAS No. 73275-65-7](/img/structure/B13793495.png)
2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as ester, azo, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine. The esterification step involves the reaction of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Amines: Formed from the reduction of the azo group.
Substituted compounds: Formed from the substitution of the methoxy group.
Aplicaciones Científicas De Investigación
2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form active amines, which can interact with biological molecules. The nitro group can also be reduced to form reactive intermediates that can modify proteins and nucleic acids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 5,8,11-Trioxa-2-azatridecanedioic acid, 1-(1,1-dimethylethyl) 13-ethyl ester
- 5,8,11-Trioxa-2-azatridecanedioic acid, 1-(1,1-dimethylethyl) 13-methyl ester
Uniqueness
2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the azo and nitro groups makes it particularly useful in the synthesis of dyes and pigments, as well as in biological research for its potential antimicrobial and anticancer activities.
Propiedades
Número CAS |
73275-65-7 |
|---|---|
Fórmula molecular |
C22H28N6O10S |
Peso molecular |
568.6 g/mol |
Nombre IUPAC |
2-[5-acetamido-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate |
InChI |
InChI=1S/C22H28N6O10S/c1-5-35-21(30)37-9-7-27(8-10-38-22(31)36-6-2)17-11-15(24-14(3)29)16(12-18(17)34-4)25-26-20-23-13-19(39-20)28(32)33/h11-13H,5-10H2,1-4H3,(H,24,29) |
Clave InChI |
ODIFKPQLBOSKKI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCCN(CCOC(=O)OCC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=NC=C(S2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


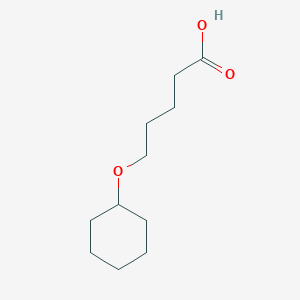
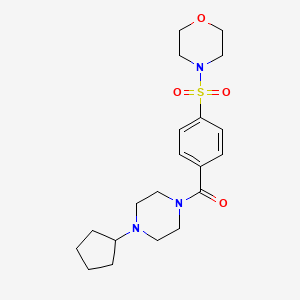


![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
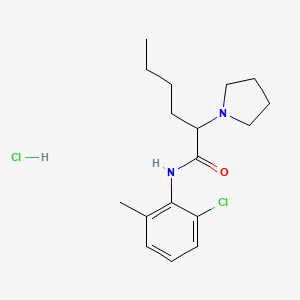
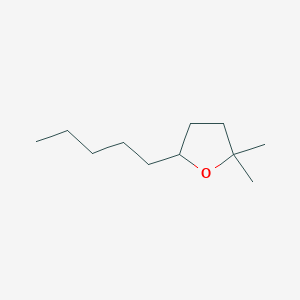
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)
![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)
